molecular formula C26H25NO5 B6231357 3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1367447-52-6

3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No. B6231357
CAS RN: 1367447-52-6
M. Wt: 431.5
InChI Key:
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Description

3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (EPFP) is an organic compound first synthesized in the early 2000s. It has since been studied for its potential applications in the field of scientific research. EPFP is an intriguing compound due to its unique structure, which consists of a phenyl ring, an ethoxy group, a fluorenyl group, and a carboxylic acid group. This structure allows EPFP to interact with a variety of other molecules, making it a useful tool for scientists. In

Scientific Research Applications

3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions. In addition, this compound has been used as a model compound for the study of biological systems, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is still not fully understood. However, it is believed that this compound interacts with molecules through hydrogen bonding and electrostatic interactions. These interactions allow this compound to interact with a variety of molecules, making it a useful tool for scientists.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with a variety of molecules, including enzymes and receptors. It has also been shown to interact with metal ions, suggesting that it may be able to affect their metabolism.

Advantages and Limitations for Lab Experiments

3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to store and use. It is also soluble in a variety of solvents, making it easy to work with in the lab. Additionally, it is a relatively non-toxic compound, making it safe for use in lab experiments. However, this compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid are still being explored. One potential future direction is the use of this compound in the synthesis of new compounds. This compound could be used as a starting material for the synthesis of a variety of new compounds, including polymers, dyes, and pharmaceuticals. Additionally, this compound could be used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions. Finally, this compound could be used as a model compound for the study of biological systems, such as enzymes and receptors.

Synthesis Methods

3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can be synthesized using a two-step reaction. The first step involves reacting an aldehyde with an amine to form an imine. The second step involves reducing the imine using sodium borohydride to form the desired product. The reaction can be represented as follows:
Aldehyde + Amine → Imine
Imine + NaBH4 → this compound

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate acid. The final step involves deprotection of the amine group to yield the desired product.", "Starting Materials": [ "9H-fluorene", "2-ethoxyphenol", "N,N-dimethylformamide (DMF)", "diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "tert-butyloxycarbonyl (Boc) anhydride", "1-hydroxybenzotriazole (HOBt)", "trifluoroacetic acid (TFA)", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "magnesium sulfate (MgSO4)", "hexanes" ], "Reaction": [ "9H-fluorene is reacted with methanol and hydrochloric acid to yield 9H-fluorene-9-methanol", "9H-fluorene-9-methanol is reacted with methanesulfonyl chloride and triethylamine to yield 9H-fluorene-9-methanesulfonate", "2-ethoxyphenol is reacted with Boc anhydride and TEA to yield 2-ethoxyphenyl carbamate", "9H-fluorene-9-methanesulfonate is reacted with 2-ethoxyphenyl carbamate, DIC, and NHS in DMF to yield 9H-fluorene-9-ylmethyl carbamate-2-ethoxyphenyl ester", "9H-fluorene-9-ylmethyl carbamate-2-ethoxyphenyl ester is reacted with HOBt and DIC in DMF to yield 3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid", "The Boc protecting group is removed using TFA in ethyl acetate to yield the final product", "The product is purified using column chromatography with hexanes and ethyl acetate as eluents" ] }

CAS RN

1367447-52-6

Molecular Formula

C26H25NO5

Molecular Weight

431.5

Purity

95

Origin of Product

United States

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